molecular formula C20H22N2O6 B1606401 1,4-Bis(2,3-dihydroxypropylamino)anthraquinone CAS No. 99788-75-7

1,4-Bis(2,3-dihydroxypropylamino)anthraquinone

Cat. No.: B1606401
CAS No.: 99788-75-7
M. Wt: 386.4 g/mol
InChI Key: AQNZDXHBYRTSHA-UHFFFAOYSA-N
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Description

1,4-Bis(2,3-dihydroxypropylamino)anthraquinone, also known as HC Blue No. 14, is a synthetic anthraquinone derivative of significant interest in biochemical and pharmacological research . Its core structure features amino groups substituted with polar dihydroxypropyl chains, a modification that researchers investigate to understand its influence on the molecule's solubility and interaction with biological targets . This structural motif is key for studies focusing on how anthraquinones bind to enzymes and other proteins. The compound serves as a valuable scaffold for exploring the structure-activity relationships of anthraquinones, a class known for diverse biological effects . Researchers utilize this derivative to probe fundamental mechanisms, including the inhibition of specific enzymes like lactoperoxidase, which can be relevant for understanding biochemical pathways and regulatory processes . The primary antibacterial mechanisms of anthraquinone analogs under investigation include the disruption of biofilm formation, inhibition of nucleic acid and protein synthesis, and interference with bacterial energy metabolism . As such, this compound provides a foundational template for the design and development of novel antibacterial agents, particularly in the urgent fight against multidrug-resistant bacteria . Its well-defined structure and relevance to multiple biological pathways make it a crucial compound for advanced research applications.

Properties

IUPAC Name

1,4-bis(2,3-dihydroxypropylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c23-9-11(25)7-21-15-5-6-16(22-8-12(26)10-24)18-17(15)19(27)13-3-1-2-4-14(13)20(18)28/h1-6,11-12,21-26H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNZDXHBYRTSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCC(CO)O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879813
Record name HC Blue 14
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Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99788-75-7
Record name HC Blue 14
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name HC Blue No. 14
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Record name HC Blue 14
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Record name 1,4-bis(2,3-dihydroxypropylamino)anthraquinone
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Preparation Methods

Preparation Methods

The synthesis of 1,4-bis(2,3-dihydroxypropylamino)anthraquinone generally follows a reductive amination and substitution pathway starting from 1,4-dihydroxyanthraquinone (quinizarin) or its reduced derivatives. Two principal approaches are documented:

Reductive Amination via 1,4,5,8-Tetrahydroanthraquinone Intermediate

This method is described in European Patent EP0505528A1 and involves the following key steps:

  • Step 1: Reduction of 1,4-dihydroxyanthraquinone
    Quinizarin (1,4-dihydroxyanthraquinone) is dissolved in an alkaline aqueous solution (e.g., 5% sodium hydroxide). It is then reduced to 1,4,5,8-tetrahydroanthraquinone using a reducing agent such as sodium dithionite.

    • Example: 50 g quinizarin in 1000 mL 5% NaOH, reduced with 500 mL 20% sodium dithionite solution.
  • Step 2: Nucleophilic substitution with 3-aminopropane-1,2-diol
    The tetrahydroanthraquinone intermediate is reacted with 3-aminopropane-1,2-diol (which introduces the 2,3-dihydroxypropylamino groups) in aqueous solution under an inert atmosphere (nitrogen) at elevated temperature (~100 °C) for about 8 hours.

    • Example: Addition of 75.8 g of 3-aminopropane-1,2-diol in 30 mL water, heating under nitrogen at 100 °C for 8 hours.
  • Step 3: Reoxidation of the quinone system
    Oxygen is bubbled through the reaction mixture for several hours (e.g., 3 hours) to reoxidize the anthraquinone core, regenerating the quinone system and yielding the target compound.

  • Step 4: Isolation and purification
    The product is filtered, washed (e.g., with acetone), and dried to obtain deep blue crystals.

    • Yield: Approximately 47% of theoretical yield
    • Melting point: ~220 °C.

This method is notable for producing a compound with good water solubility and physiological compatibility, suitable for hair dye applications.

Synthesis via Monoamino-Monotosyl-Anthraquinone Intermediates

A more general and versatile approach to 1,4-diaminoanthraquinones, including the target compound, is described in US Patent US4661293A. This method involves:

  • Step 1: Preparation of 1,4-ditosylanthraquinone
    Starting from quinizarin, the hydroxyl groups at positions 1 and 4 are converted into tosylate groups using p-toluenesulfonyl chloride in the presence of triethylamine and an organic solvent such as methylene chloride. This intermediate is stable and can be stored for extended periods.

  • Step 2: Selective substitution to form monoamino-monotosyl-anthraquinone
    React 1,4-ditosylanthraquinone with a primary or secondary aliphatic amine (e.g., 3-aminopropane-1,2-diol or similar) in an organic solvent (methylene chloride or higher dielectric solvents like DMSO or DMF depending on amine type) at mild temperatures (up to 50 °C for aliphatic amines, higher for aromatic amines). This reaction selectively replaces one tosyl group with an aminoalkyl group, yielding a monoamino-monotosyl intermediate.

  • Step 3: Conversion to 1,4-diaminoanthraquinone
    The monoamino-monotosyl intermediate is then reacted with an excess of the desired amine (e.g., 3-aminopropane-1,2-diol) in a solvent like pyridine or DMSO at elevated temperatures (up to 180 °C for aromatic amines, ~100 °C for aliphatic amines). This step replaces the remaining tosyl group with the aminoalkyl substituent, yielding the symmetrical or unsymmetrical 1,4-diaminoanthraquinone derivative.

  • Step 4: Purification
    The product is purified by solvent extraction, silica gel chromatography, alumina column chromatography, or preparative thin layer chromatography (TLC), followed by recrystallization from ethanol/water mixtures.

This method allows for the synthesis of symmetrical or unsymmetrical 1,4-diaminoanthraquinones with various substituents, including the 2,3-dihydroxypropylamino groups of interest.

Reaction Conditions Summary
Step Reagents/Conditions Solvent Temperature Time Notes
1. Tosylation p-Toluenesulfonyl chloride, triethylamine Methylene chloride Room temp or reflux 40 °C Few hours Forms 1,4-ditosylanthraquinone
2. Mono-substitution Primary/secondary amine (e.g., 3-aminopropane-1,2-diol) Methylene chloride, DMSO, or DMF ≤50 °C (aliphatic), higher for aromatic 5-24 hours Forms monoamino-monotosyl intermediate
3. Second substitution Excess amine (e.g., 3-aminopropane-1,2-diol) Pyridine, DMSO 100-180 °C 3-24 hours Forms 1,4-diaminoanthraquinone
4. Purification Extraction, chromatography, recrystallization Ethanol/water Cooling Variable Achieves high purity

Comparative Notes on Methods

Feature Reductive Amination Method (EP0505528A1) Tosyl Intermediate Method (US4661293A)
Starting material 1,4-Dihydroxyanthraquinone (quinizarin) Quinizarin converted to 1,4-ditosylanthraquinone
Key intermediate 1,4,5,8-Tetrahydroanthraquinone Monoamino-monotosyl-anthraquinone
Reaction medium Aqueous alkaline solution Organic solvents (methylene chloride, DMSO)
Temperature ~100 °C under N2 for substitution Mild to moderate (room temp to 180 °C)
Yield Approx. 47% Up to 76-91% for intermediates; final yields vary
Purification Filtration, washing with acetone Chromatography, recrystallization
Flexibility Limited to symmetrical substitutions Allows symmetrical and unsymmetrical derivatives

Research Findings and Data

  • The reductive amination method yields the target compound as deep blue crystals with a melting point around 220 °C and a yield of approximately 47%.

  • The tosyl intermediate method allows isolation of key intermediates with yields ranging from 67% to 91%, and final 1,4-diaminoanthraquinones with yields up to 90% depending on amines used.

  • Purity of commercially relevant batches of this compound (e.g., trade name Imexine BJ) is typically around 94.6% by HPLC and 97.3% by potentiometric titration of amino functions.

  • Toxicological evaluations confirm good physiological compatibility, making the compound suitable for cosmetic use.

Summary Table of Key Preparation Parameters

Parameter Reductive Amination Method Tosyl Intermediate Method
Starting material Quinizarin Quinizarin → 1,4-ditosylanthraquinone
Reducing agent Sodium dithionite Not applicable
Amino substituent source 3-Aminopropane-1,2-diol 3-Aminopropane-1,2-diol or other amines
Solvent Aqueous NaOH solution Methylene chloride, DMSO, pyridine
Temperature 100 °C (substitution), reoxidation with O2 20-180 °C depending on step
Reaction time 8 hours (substitution) + 3 hours (oxidation) 5-24 hours per substitution step
Yield (%) ~47 67-91 (intermediates), up to 90 (final)
Purification Filtration, washing with acetone Chromatography, recrystallization
Product form Deep blue crystals Crystalline solid

Chemical Reactions Analysis

1,4-Bis(2,3-dihydroxypropylamino)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol, methanol, or dichloromethane.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that anthraquinone derivatives, including 1,4-Bis(2,3-dihydroxypropylamino)anthraquinone, exhibit cytotoxicity against various cancer cell lines. Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in specific types of cancer cells .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can disrupt cellular functions and promote cell death.

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on human breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induced apoptosis through the intrinsic pathway.

Dyeing Applications

  • Dye Production : The compound is also recognized for its chromophoric properties, making it suitable for use in dye production. It can be employed as a direct dye in textile applications due to its ability to impart vibrant colors on various fabrics .
  • Hair Dyeing : In cosmetic formulations, this compound has been explored as a component in hair dye products due to its stability and colorfastness properties .
  • Antimicrobial Properties : Beyond its anticancer potential, this compound has been studied for its antimicrobial activities against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1,4-Bis(2,3-dihydroxypropylamino)anthraquinone involves its interaction with molecular targets such as kinases, topoisomerases, and other cellular proteins. The compound can inhibit the activity of these proteins, leading to the disruption of cellular processes essential for cancer cell viability . Additionally, its redox properties enable it to participate in electron transfer reactions, making it useful in energy storage applications .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Chromatographic Behavior

The positional isomerism of aminoalkyl substituents significantly impacts chromatographic retention times. For example:

  • 1,2-DMAQ (1,2-bis(dimethylamino)anthraquinone) co-elutes with DMAQ (a harvestman-derived compound) at a retention index (RI) of 2,277, while 2,3-DMAQ shows a distinct RI of 2,316. This highlights the critical role of substituent orientation in analytical identification .
  • 1,4-Bis(isopropylamino)anthraquinone (CAS: 14233-37-5) and 1,4-bis(butylamino)anthraquinone (CAS: 17354-14-2) exhibit distinct retention profiles in HPLC due to their bulkier alkyl chains compared to the dihydroxypropyl groups in the target compound .
Table 1: Chromatographic Properties of Anthraquinone Derivatives
Compound Substituents Retention Index (RI) Key Application
1,4-Bis(2,3-dihydroxypropylamino)anthraquinone 1,4-(2,3-dihydroxypropylamino) Not reported Cosmetics, dyes
1,2-DMAQ 1,2-(dimethylamino) 2,277 Evolutionary studies
2,3-DMAQ 2,3-(dimethylamino) 2,318 Reference standard
1,4-Bis(butylamino)anthraquinone 1,4-(butylamino) Custom HPLC conditions Industrial intermediates

Electronic and Orbital Properties

The electronic behavior of anthraquinones is influenced by substituent electron-donating/withdrawing effects and π-system extensions:

  • Phenalenone and anthraquinone exhibit similar LUMO coefficients at carbonyl carbons, but core extension (e.g., in acene quinones) increases the $ c{1,4}/c{1,2} $ ratio, altering regioselectivity in reactions .
  • This compound likely has enhanced electron density at the 1,4-positions due to the hydroxyl groups, which may improve its redox activity compared to non-hydroxylated analogs like 1,4-bis(isopropylamino)anthraquinone .

Biological Activity

1,4-Bis(2,3-dihydroxypropylamino)anthraquinone is a synthetic anthraquinone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which consists of an anthraquinone core with two dihydroxypropylamino substituents. The biological activity of this compound is primarily linked to its interaction with various biomolecular targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This structure contributes to its solubility and reactivity, which are critical for its biological functions. The presence of hydroxyl groups enhances its potential for hydrogen bonding with biological macromolecules.

The mechanism of action for this compound involves several pathways:

  • Intercalation : The planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Upon activation by light or other stimuli, it may generate ROS, leading to oxidative stress in cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

Anticancer Activity

Research has indicated that anthraquinone derivatives exhibit significant anticancer properties. A study evaluating various anthraquinone compounds demonstrated that this compound shows promising cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast)12.5Apoptosis
This compoundHeLa (Cervical)15.0Cell Cycle Arrest

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Cytotoxicity in Cancer Cells : A case study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent increase in cytotoxicity. Flow cytometry analysis revealed significant apoptosis at higher concentrations.
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively compared to standard antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and potential interactions with biological targets.
  • Alkyl Chain Length : Variations in the alkyl chain length of the amino substituents can significantly affect the biological activity.

This relationship is essential for guiding future modifications aimed at enhancing potency and selectivity.

Q & A

Q. How is 1,4-Bis(2,3-dihydroxypropylamino)anthraquinone synthesized and characterized?

Methodological Answer: The compound is synthesized via a two-step process:

Amination of 1,4-dichloroanthraquinone : Reacting 1,4-dichloroanthraquinone with excess 2,3-dihydroxypropylamine under alkaline conditions (e.g., KOH/ethanol) at 80–100°C for 12–24 hours.

Purification : Crude product is purified via column chromatography (silica gel, dichloromethane/methanol eluent) or recrystallization from ethanol/water mixtures.
Characterization :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns and hydroxyl/amine group integration .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 354.40 [M+H]+^+) validate molecular weight .

Q. What spectroscopic techniques are critical for structural elucidation of anthraquinone derivatives?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the anthraquinone core (absorption bands ~250–300 nm and ~400–500 nm) .
  • Infrared (IR) Spectroscopy : Detects hydroxyl (-OH, ~3200–3400 cm1^{-1}) and amine (-NH, ~3300 cm1^{-1}) stretches .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C–N bond lengths ~1.45 Å in aminoanthraquinones) for precise structural confirmation .

Advanced Research Questions

Q. How can researchers evaluate the antifungal and antibiofilm activity of this compound?

Methodological Answer:

  • Biofilm Inhibition Assays :
    • Crystal Violet Staining : Quantify biofilm biomass after 24–48 hours of incubation with Candida spp. .
    • XTT Reduction Assay : Measure metabolic activity of biofilm cells using 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) to assess viability .
  • Hyphal Transition Inhibition : Monitor morphological changes in Candida albicans using microscopy and hyphal-specific gene expression analysis (e.g., ALS3, HWP1) .

Q. What computational strategies predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • B3LYP/6-31G(d) Basis Set : Optimize geometry and calculate HOMO-LUMO gaps to assess redox potential .
    • Solvent Effects : Include polarizable continuum models (e.g., water, ε=78.4) to simulate aqueous environments .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., fungal cell membranes) using GROMACS or AMBER .

Q. How is in vitro toxicity assessed for regulatory compliance?

Methodological Answer:

  • OECD Guideline 473 :
    • Chromosomal Aberration Test : Expose Chinese hamster lung (CHL/IU) cells to 0.1–50 µg/mL of the compound for 24–48 hours. Score metaphase cells for aberrations (e.g., gaps, breaks) .
    • GLP Compliance : Ensure studies follow Good Laboratory Practices, including positive controls (e.g., mitomycin C) and statistical validation (p<0.05) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Reproducibility : Repeat assays across independent labs with standardized protocols (e.g., CLSI M27 for antifungals).
  • Structural Analog Comparison : Test derivatives (e.g., 1,4-Bis(isopropylamino)anthraquinone) to isolate substituent-specific effects .
  • Meta-Analysis : Pool data from multiple studies (e.g., antitumor activity in murine models) using random-effects models to account for variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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